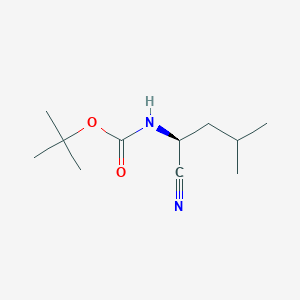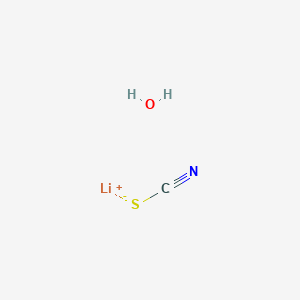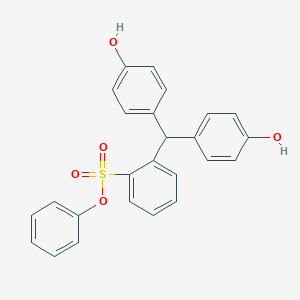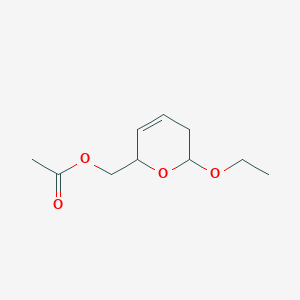
(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate typically involves the reaction of (S)-1-cyano-3-methylbutylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield (S)-1-cyano-3-methylbutylamine and tert-butanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Reduction: Lithium aluminum hydride, anhydrous ether as solvent.
Substitution: Alkyl or aryl halides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Hydrolysis: (S)-1-cyano-3-methylbutylamine and tert-butanol.
Reduction: (S)-tert-Butyl (1-amino-3-methylbutyl)carbamate.
Substitution: Various substituted carbamates depending on the substituent used.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the area of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The carbamate group can also form covalent bonds with active site residues, further enhancing its inhibitory effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Benzyl (1-cyano-3-methylbutyl)carbamate
- (S)-Methyl (1-cyano-3-methylbutyl)carbamate
- (S)-Ethyl (1-cyano-3-methylbutyl)carbamate
Uniqueness
(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it less prone to hydrolysis compared to its methyl and ethyl counterparts. Additionally, the tert-butyl group can influence the compound’s interaction with molecular targets, potentially leading to different biological activities.
Propiedades
IUPAC Name |
tert-butyl N-[(1S)-1-cyano-3-methylbutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELWEIFTFYNJS-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571694 |
Source


|
| Record name | tert-Butyl [(1S)-1-cyano-3-methylbutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115654-59-6 |
Source


|
| Record name | tert-Butyl [(1S)-1-cyano-3-methylbutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)


![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)

![[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate](/img/structure/B40138.png)




![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)


